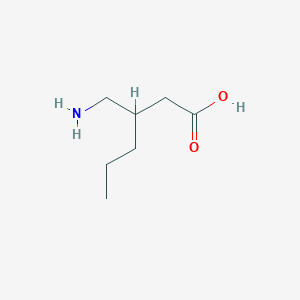

3-(Aminomethyl)hexanoic acid

Beschreibung

BenchChem offers high-quality 3-(Aminomethyl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(aminomethyl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQXCIBCEWZDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 3-(Aminomethyl)hexanoic Acid Analogs

This guide serves as an advanced technical resource for the structural optimization and pharmacological characterization of 3-(aminomethyl)hexanoic acid analogs, specifically focusing on the Pregabalin scaffold. It is designed for medicinal chemists and pharmacologists requiring actionable data on the

Introduction & Pharmacological Target

The 3-(aminomethyl)hexanoic acid scaffold represents a privileged structure in neuropharmacology, exemplified by Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). Unlike traditional GABA mimetics, these compounds do not bind to GABA_A or GABA_B receptors.[1] Instead, they act as high-affinity ligands for the

Mechanism of Action:

Binding to the

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is tight and driven by three critical vectors: Stereochemistry , C3-Substitution , and Transportability .

The Core Scaffold

The pharmacophore requires a

-

Amino Group: Primary amines are essential. Substitution (N-methylation) generally abolishes affinity.

-

Carboxylic Acid: Must be free. Esters or amides are inactive in vitro (though they may serve as prodrugs).

-

Chain Length: The three-carbon separation (gamma-position) is optimal. Beta-amino or delta-amino analogs show significantly reduced affinity.

C3-Substitution (The "Magic" Alkyl)

The 3-position (beta to the carboxylate) is the primary driver of potency.

-

Alkyl Bulk: A lipophilic group at C3 is required to fill a hydrophobic pocket in the

protein. -

Optimal Size: The isobutyl group (found in Pregabalin) provides optimal steric fit.

-

Methyl/Ethyl: Too small (lower affinity).

-

n-Hexyl/Phenyl: Too bulky (steric clash).

-

-

Cyclization: The C3 substituents can be tethered into a ring, as seen in Gabapentin (cyclohexyl ring). However, the acyclic isobutyl analog (Pregabalin) generally exhibits higher potency (approx. 2-6 fold) than the cyclic gabapentinoid.[1]

Stereochemistry

Stereoselectivity is absolute for the acyclic analogs.

-

Active Isomer: The (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) is the active eutomer.

-

Inactive Isomer: The (R)-enantiomer is virtually inactive (

> 10 -

Rationale: The

binding pocket is chiral; the (S)-configuration orients the isobutyl group into the hydrophobic cleft while positioning the charged ammonium and carboxylate groups to engage key residues (Arg217).

Transport (LAT1)

High affinity for

-

SAR Divergence: Structural requirements for LAT1 transport overlap but are not identical to

binding. -

Bulky Analogs: Some analogs with high

affinity fail in vivo because they are poor substrates for LAT1.

SAR Logic Visualization

Figure 1: Decision tree for the structural optimization of Pregabalin analogs.

Quantitative Data Summary

The following table summarizes the binding affinities (

| Compound | Structure Description | Relative Potency | |

| Pregabalin (S) | (S)-3-isobutyl-GABA | 13 nM | 1.0 (Reference) |

| (R)-Pregabalin | (R)-3-isobutyl-GABA | > 10,000 nM | Inactive |

| Gabapentin | 1-(aminomethyl)cyclohexaneacetic acid | 80 nM | ~0.16x |

| 3-Methyl-GABA | Methyl group at C3 | ~250 nM | Weak |

| 3-H-GABA | Unsubstituted GABA | > 100,000 nM | Inactive |

Data aggregated from comparative studies in porcine brain membranes using [3H]-gabapentin as the radioligand.[2][3]

Experimental Protocols

Synthesis: Enantioselective Route to (S)-Pregabalin

Objective: Synthesis of high-purity (S)-3-(aminomethyl)-5-methylhexanoic acid avoiding late-stage resolution. Method: Asymmetric hydrogenation using a chiral Rhodium catalyst.

Step-by-Step Protocol:

-

Condensation: React isovaleraldehyde with diethyl malonate (Knoevenagel condensation) followed by cyanide addition to form the 3-cyano-5-methylhex-3-enoic acid precursor.

-

Salt Formation: Form the t-butylamine salt of the precursor to facilitate crystallization and purification.

-

Asymmetric Hydrogenation (Critical Step):

-

Catalyst: [Rh((R,R)-Me-DuPHOS)(COD)]BF4.

-

Conditions: Hydrogen gas (45 psi), Methanol solvent, 25°C, 24 hours.

-

Mechanism: The chiral ligand directs H2 addition to the beta-carbon, establishing the (S)-center with >97% ee.

-

-

Reduction: Hydrogenate the nitrile group using Raney Nickel in aqueous NaOH/EtOH to yield the primary amine.

-

Isolation: Neutralize with acetic acid to pH 6.5 to precipitate the zwitterionic product. Recrystallize from isopropanol/water.

Validation Assay: [3H]-Gabapentin Radioligand Binding

Objective: Determine the binding affinity (

Protocol:

-

Membrane Preparation:

-

Homogenize porcine cortex in ice-cold 10 mM HEPES/KOH (pH 7.4).

-

Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer containing 10 mM HEPES and EDTA-free protease inhibitors.

-

-

Assay Setup:

-

Total Binding: Incubate 100

g membrane protein with 10 nM [3H]-Gabapentin (Specific Activity ~80 Ci/mmol). -

Nonspecific Binding (NSB): Include 10

M unlabeled Pregabalin in parallel wells. -

Test Compounds: Add increasing concentrations (

M to

-

-

Incubation: 45 minutes at 21°C (Room Temperature). Equilibrium is reached rapidly.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce filter binding). Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression. Convert to

Assay Workflow Visualization

Figure 2: Workflow for the [3H]-Gabapentin competitive binding assay.

References

-

Structure-Activity Relationships of Pregabalin and Analogues Th

Protein. Journal of Medicinal Chemistry, 2005.[4] -

Isolation of the [3H]gabapentin-binding protein/

Ca2+ channel subunit from porcine brain. Analytical Biochemistry, 1998.[5][6] -

Structural requirement of the calcium-channel subunit

for gabapentin binding. Biochemical Journal, 1999. -

Mechanisms of the gabapentinoids and

-1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives, 2016. -

An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Journal of the American Chemical Society, 2003.[7]

Sources

- 1. psychscenehub.com [psychscenehub.com]

- 2. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2011071520A1 - Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

Structural & Pharmacological Divergence: GABA vs. 3-(Aminomethyl)hexanoic Acid

[1]

Executive Summary: The Mimicry Paradox

Although 3-(Aminomethyl)hexanoic acid (3-AHA) is designed as a lipophilic analogue of GABA, the two molecules exhibit divergent biological fates.[1] GABA acts directly as an agonist on GABA

The critical differentiator is not just the lipophilic backbone, but the transport mechanism .[1] While GABA relies on GAT transporters and has negligible Blood-Brain Barrier (BBB) permeability, the 3-AHA scaffold is engineered to hijack the L-type Amino Acid Transporter 1 (LAT1) , granting it superior CNS bioavailability.[1]

Molecular Architecture & Physicochemical Properties[1][4][5]

The structural transition from GABA to 3-AHA involves the alkylation of the

Structural Deconstruction[1]

| Feature | GABA ( | 3-(Aminomethyl)hexanoic Acid (Pregabalin Scaffold) |

| Formula | ||

| Backbone | Linear Butanoic Acid | Branched Hexanoic Acid |

| C3 Substituent | Hydrogen (Achiral) | Isobutyl (Pregabalin) or n-Propyl (generic 3-AHA) |

| Stereochemistry | Achiral | Chiral (S-enantiomer is bioactive) |

| Conformational Freedom | High (Flexible) | Restricted (Due to C3 steric bulk) |

| Molecular Weight | 103.12 g/mol | 159.23 g/mol |

Physicochemical Comparison

The addition of the lipophilic hexanoic tail (or isobutyl group) significantly shifts the partition coefficient, facilitating membrane interaction while maintaining the zwitterionic "head" required for transporter recognition.[1]

| Property | GABA | 3-AHA (Pregabalin) | Impact on Drug Design |

| LogP (Lipophilicity) | -2.3 (Highly Hydrophilic) | -1.35 to -1.6 | 3-AHA is ~10x more lipophilic, aiding tissue distribution.[1] |

| pKa (Carboxyl) | 4.03 | 4.2 | Both exist as zwitterions at physiological pH (7.4).[1] |

| pKa (Amine) | 10.56 | 10.6 | Retains the charge profile necessary for LAT1 mimicry.[1] |

| Polar Surface Area | 63.32 | 63.32 | Identical polar heads; difference is solely in the non-polar tail.[1] |

Visualization: Structural Evolution

The following diagram illustrates the structural modification from GABA to the 3-AHA scaffold (Pregabalin).[1]

Figure 1: Structural evolution from GABA to Pregabalin.[1][4][5][6] The core zwitterionic pharmacophore is conserved, while the C3-substitution introduces the lipophilicity and chirality required for

Structure-Activity Relationship (SAR): The C3 Substitution Rule[1]

The "3-(Aminomethyl)hexanoic acid" scaffold represents a specific optimization in the SAR of gabapentinoids.[1] Research by Bryans et al. established that the binding affinity to the

-

Chain Length Sensitivity:

-

Stereoselectivity:

Pharmacodynamics: Mechanism of Action

The most common misconception is that 3-AHA derivatives act on GABA receptors due to their structural similarity.[1] They do not.

The Ligand Pathway

Instead of hyperpolarizing neurons via chloride influx (like GABA), 3-AHA modulates synaptic transmission presynaptically.[1]

-

Target:

and -

Effect: Binding reduces the cell-surface trafficking of VGCCs.[1]

-

Result: Decreased calcium influx at nerve terminals

Reduced release of excitatory neurotransmitters (Glutamate, Substance P, CGRP).[1]

Figure 2: Mechanism of Action.[1] Note the explicit lack of interaction with GABA receptors, distinguishing 3-AHA from its parent molecule.

Pharmacokinetics: The Transport Advantage

The defining success of the 3-AHA scaffold over GABA is its bioavailability.[1] GABA cannot cross the Blood-Brain Barrier (BBB) in clinically relevant amounts.[1] 3-AHA crosses efficiently by mimicking Leucine.[1]

Transport Mechanism (LAT1)

The 3-AHA structure (specifically the isobutyl group in Pregabalin) aligns with the substrate specificity of LAT1 (SLC7A5) , a large neutral amino acid transporter.

-

GABA: Substrate for GAT (GABA Transporters)

Rapid uptake into neurons/glia (clearance).[1] -

3-AHA: Substrate for LAT1

Active transport across the BBB endothelium.[1]

| Parameter | GABA | 3-AHA (Pregabalin) |

| BBB Permeability | Negligible | High (>90% Bioavailability) |

| Transporter | GAT-1, GAT-2, GAT-3 | LAT1 (System L) |

| Absorption | Saturable, limited in GI tract | Rapid, dose-independent (mostly) |

| Metabolism | Rapidly metabolized (GABA-T) | Negligible metabolism (<2% in humans) |

Synthesis & Impurity Logic

For researchers synthesizing 3-AHA derivatives, a critical stability issue exists that is absent in GABA: Lactamization .[1]

-

GABA: Can form pyrrolidin-2-one (lactam) under dehydration, but is relatively stable in salt form.[1]

-

3-AHA: Due to the

-amino acid structure and the steric compression of the C3 substituent (Thorpe-Ingold effect), 3-AHA derivatives are prone to intramolecular cyclization to form -

Protocol Note: Synthesis and storage require strict control of pH and moisture to prevent lactam formation, which is a known toxic impurity in Pregabalin manufacturing.[1]

References

-

Gee, N. S., et al. (1996).[1] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[1] Journal of Biological Chemistry. Link

-

Bryans, J. S., et al. (1998).[1] "Identification of novel ligands for the high affinity binding site of gabapentin." Journal of Medicinal Chemistry. Link

-

Su, T. Z., et al. (2005).[1] "Mediation of highly concentrated uptake of pregabalin by L-type amino acid transporter 1 (LAT1)."[1] Journal of Pharmacology and Experimental Therapeutics. Link

-

Taylor, C. P., et al. (2007).[1] "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research. Link

-

Bockbrader, H. N., et al. (2010).[1] "A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin." Clinical Pharmacokinetics. Link

Sources

- 1. 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8968780B2 - Stabilized pharmaceutical composition - Google Patents [patents.google.com]

- 3. WO2011107812A2 - Stabilized pharmaceutical composition - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]

Stability of 3-(Aminomethyl)hexanoic acid in Various pH Environments

Technical Guide for Drug Development & Formulation Scientists

Executive Summary

3-(Aminomethyl)hexanoic acid (Pregabalin) is a gamma-aminobutyric acid (GABA) analogue used extensively in the treatment of neuropathic pain and epilepsy.[1] While chemically robust in its solid state, the molecule exhibits significant sensitivity in solution, driven primarily by pH-dependent intramolecular cyclization and oxidative susceptibility.

This guide provides a comprehensive technical analysis of the stability profile of 3-(Aminomethyl)hexanoic acid.[1] It details the mechanistic drivers of degradation—specifically the formation of the lactam impurity (4-isobutylpyrrolidin-2-one)—and provides a validated experimental protocol for assessing stability across the pH landscape.[1] The objective is to equip researchers with the data and methods necessary to optimize formulation stability and ensure regulatory compliance (ICH Q1A/Q1B).

Physicochemical Framework

Understanding the stability of Pregabalin requires a grounding in its acid-base chemistry.[1] The molecule exists primarily as a zwitterion in physiological conditions, a property that dictates its reactivity.

Structural Properties[1][2][3]

-

Chemical Name: (3S)-3-(aminomethyl)-5-methylhexanoic acid[1][2][3]

-

Molecular Formula: C

H -

Key Functional Groups: Primary amine (nucleophile), Carboxylic acid (electrophile).[1]

Dissociation Constants & Zwitterionic Nature

Pregabalin possesses two ionizable groups with distinct pKa values:

pH-Dependent Species Distribution:

-

pH < 4.2 (Cationic): The carboxyl group is protonated (-COOH) and the amine is protonated (-NH

).[1] -

pH 4.2 – 10.6 (Zwitterionic): The carboxyl group is deprotonated (-COO

) and the amine is protonated (-NH -

pH > 10.6 (Anionic): The carboxyl group is deprotonated (-COO

) and the amine is deprotonated (-NH

Degradation Mechanisms

The stability of 3-(Aminomethyl)hexanoic acid is compromised by two primary pathways: Lactamization (pH-driven) and Oxidation (radical-driven).[1]

Intramolecular Lactamization (Impurity L)

The most critical degradation pathway is the dehydration and cyclization of the molecule to form Pregabalin Lactam (4-isobutylpyrrolidin-2-one).[1][6]

-

Mechanism: Nucleophilic attack of the amine nitrogen onto the carbonyl carbon of the carboxylic acid.

-

pH Influence:

-

Acidic Conditions: Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity. However, the amine is also protonated (-NH

), reducing its nucleophilicity.[1] The reaction proceeds but is often slow unless heated. -

Basic Conditions: The amine exists as a free base (-NH

), which is highly nucleophilic.[1] However, the carboxylate (-COO -

Critical Window: Instability is often maximized in specific transition zones or under thermal stress where the energy barrier for the zwitterion-to-lactam transition is overcome.[1]

-

Oxidative Degradation

Pregabalin is sensitive to oxidation, leading to N-oxide impurities or fragmentation.[1] This is accelerated by light and the presence of metal ions, but is less dependent on pH than lactamization.

Visualization of Degradation Pathways

The following diagram illustrates the conversion of Pregabalin to its Lactam impurity and the oxidative pathway.

Caption: Figure 1. Primary degradation pathways of Pregabalin showing the conversion to Lactam (Impurity L) via dehydration and cyclization.[6]

Experimental Protocol: pH-Dependent Stability Study

This protocol is designed to validate the stability profile of Pregabalin API (Active Pharmaceutical Ingredient) under varying pH stress conditions.[1]

Reagents and Buffer Preparation

-

Stock Solution: 1 mg/mL Pregabalin in diluent (Mobile Phase).[1]

-

Buffer Systems:

Stress Testing Workflow

-

Preparation: Accurately weigh 50 mg of Pregabalin API into 50 mL volumetric flasks.

-

Dosing: Add 10 mL of the respective buffer/stress agent to each flask.

-

Incubation:

-

Acid/Base/Neutral: Reflux at 60°C for 4–24 hours (optimize based on initial range finding).

-

Oxidation: Store at Room Temperature (RT) for 24 hours (protect from light).

-

-

Quenching: Neutralize acid/base samples to pH 7.0 using NaOH or HCl. Dilute to volume with Mobile Phase.

-

Analysis: Inject immediately into HPLC.

Analytical Method (HPLC-UV)

This method separates the parent peak from the lactam impurity.[1]

| Parameter | Condition |

| Column | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 6.5) : Acetonitrile (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Vol | 20 µL |

| Run Time | 20–30 minutes |

| Retention Times | Pregabalin (~11 min), Lactam Impurity (~21 min) |

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step workflow for forced degradation study of Pregabalin.

Data Analysis & Interpretation

Expected Degradation Profile

Based on literature and kinetic principles, the following degradation trends are expected:

| Condition | Stress Agent | Expected Degradation (%) | Primary Degradant | Mechanism |

| Acidic | 0.1 N HCl | 10 – 20% | Pregabalin Lactam | Acid-catalyzed cyclization |

| Neutral | Water / pH 6.8 | < 2% | Minimal | Hydrolytically stable |

| Basic | 0.1 N NaOH | 5 – 10% | Degradant II / Lactam | Base-catalyzed hydrolysis |

| Oxidative | 3% H | > 20% | N-Oxide / Unknowns | Radical oxidation |

Kinetic Interpretation[1]

-

Zero-Order vs. First-Order: In dilute solution, lactamization typically follows pseudo-first-order kinetics .[1] The rate constant (

) is pH-dependent.[1][6] -

Stability Sweet Spot: The molecule is most stable in the pH range of 6.0 – 7.0 . Deviating from this range accelerates degradation.

-

Formulation Implication: Liquid formulations must be buffered to pH 6.0–7.0. The use of antioxidants is recommended to prevent oxidative degradation.

References

-

Jabeen, S., Akram, M., & Sayeed, A. (2018). Method Development, Validation and Stability Indicating Assay Procedure of Pregabalin by Using RP-HPLC. Indo American Journal of Pharmaceutical Sciences. Link[1]

- Kasawar, G. B., & Farooqui, M. (2010). Development and validation of a stability indicating RP-HPLC method for the determination of Pregabalin in bulk and pharmaceutical dosage forms. Journal of Pharmacy Research.

-

Pfizer Inc. (2004).[1][7] Lyrica (Pregabalin) Prescribing Information. Link

-

Waterbeemd, H., & Testa, B. (2009). Drug Bioavailability: Estimation of Solubility, Permeability, Absorption and Bioavailability. Wiley-VCH.[1] (Reference for pKa and physicochemical properties).

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 4. 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phmethods.net [phmethods.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic properties of a new sustained-release pregabalin tablet in subjects with reduced renal function - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Pathways for (S)-3-(Aminomethyl)hexanoic Acid vs. (R)-Enantiomer

Executive Summary

Molecule: 3-(Aminomethyl)hexanoic acid (Pregabalin).[1][2][3][4][5][6]

Target Stereochemistry: (S)-enantiomer (Pharmacologically active ligand for the

This technical guide dissects the synthesis of Pregabalin, contrasting the high-efficiency asymmetric routes required for the active (S)-API against the specific protocols used to isolate the (R)-enantiomer for analytical qualification. We focus on the two dominant industrial paradigms: Enzymatic Desymmetrization and Asymmetric Hydrogenation , alongside the Classical Resolution method used to generate reference standards.

Part 1: The Chiral Imperative

The efficacy of Pregabalin relies entirely on its stereochemistry. The (S)-enantiomer binds with high affinity to the

Critical Quality Attributes (CQAs)

| Attribute | (S)-Pregabalin (API) | (R)-Pregabalin (Impurity) |

| Configuration | (S)-(+) | (R)-(-) |

| Activity | Potent anticonvulsant/analgesic | Inactive / Process Impurity |

| Origin | Asymmetric Synthesis / Resolution | Racemization failure / Resolution Byproduct |

| Control Limit | N/A (Target) |

Part 2: The Industrial Gold Standard – Enzymatic Desymmetrization

Route: Lipase-Catalyzed Hydrolysis of Diethyl 3-isobutylglutarate. Mechanism: Prochiral Desymmetrization.

This route, pioneered by Pfizer, represents the pinnacle of green chemistry. Unlike kinetic resolution (which is limited to 50% yield), desymmetrization of a prochiral diester allows for a theoretical 100% yield of the (S)-precursor.

The Protocol

Reagents:

-

Substrate: Diethyl 3-isobutylglutarate (Prochiral).

-

Catalyst: Thermomyces lanuginosus Lipase (Lipolase).

-

Buffer: Aqueous Phosphate/Acetate (pH 7.0–8.0).

Step-by-Step Methodology:

-

Emulsification: Suspend diethyl 3-isobutylglutarate in aqueous buffer. No organic co-solvent is typically required, making this a "water-only" reaction.

-

Enzymatic Hydrolysis: Add Lipolase. The enzyme selectively hydrolyzes the pro-(S) ester group.

-

Control Point: Maintain pH at 7.0 using NaOH titration. A drop in pH indicates reaction progress (acid formation).

-

-

Workup: Once conversion >98%, acidify to pH 2.0 and extract the mono-ester product with toluene.

-

Amidation: Convert the (S)-mono acid ester to the amide using aqueous ammonia.

-

Hofmann Rearrangement: Treat the amide with NaOCl/NaOH to effect the rearrangement to the primary amine, retaining stereochemistry.

Mechanism Visualization (DOT)

Figure 1: The enzymatic desymmetrization route converts a symmetric precursor into the chiral (S)-intermediate with high atom economy.

Part 3: The Catalytic Benchmark – Asymmetric Hydrogenation

Route: Rhodium-DuPHOS Catalyzed Hydrogenation.[5] Mechanism: Enantioselective reduction of an alkene.

This route establishes the chiral center early via metal catalysis. It is faster but requires expensive chiral ligands and high-pressure equipment.

The Protocol

Reagents:

-

Substrate: 3-cyano-5-methylhex-3-enoic acid (salt form).[5]

-

Catalyst: [Rh((R,R)-Me-DuPHOS)(COD)]BF4.

Step-by-Step Methodology:

-

Catalyst Prep: In a glovebox (inert atmosphere), dissolve the Rh-precursor and (R,R)-Me-DuPHOS ligand in degassed methanol.

-

Hydrogenation: Transfer substrate and catalyst to a high-pressure autoclave. Pressurize to 4–5 bar H₂.

-

Critical Parameter: Temperature must be controlled (typ. 25–40°C). Higher temps increase rate but may degrade enantioselectivity (ee).

-

-

Reaction: Stir until H₂ uptake ceases.

-

Isolation: The product, (S)-3-cyano-5-methylhexanoic acid, is isolated. The nitrile is subsequently reduced (using Raney Ni) to the amine.

Mechanism Visualization (DOT)

Figure 2: Asymmetric hydrogenation establishes the chiral center using a Rh-DuPHOS catalyst.

Part 4: Synthesis of the (R)-Enantiomer (Analytical Standard)

To validate the purity of the (S)-API, researchers must synthesize the (R)-enantiomer to calibrate HPLC methods. The most reliable method for laboratory-scale synthesis of the (R)-standard is Classical Resolution or "Reverse" Asymmetric Hydrogenation .

Method A: Classical Resolution (Precipitation)

This method uses a chiral acid to selectively crystallize the (R)-isomer from a racemic mixture.

Protocol:

-

Racemate Prep: Start with racemic 3-(aminomethyl)hexanoic acid (or its precursor).

-

Salt Formation: Dissolve racemate in methanol/water. Add (R)-Mandelic Acid .

-

Note: (S)-Mandelic acid is often used to isolate (S)-Pregabalin. Here, we deliberately use the (R)-acid to target the (R)-amine.

-

-

Crystallization: Heat to reflux, then cool slowly. The (R)-Pregabalin-(R)-Mandelate salt is less soluble and precipitates.

-

Filtration & Release: Filter the salt. Dissolve in water and adjust pH to the isoelectric point to release free (R)-Pregabalin.

Method B: "Reverse" Catalysis

Simply employ the (S,S)-Me-DuPHOS ligand in the hydrogenation protocol described in Part 3. This will invert the facial selectivity, yielding the (R)-cyano intermediate with high optical purity.

Part 5: Analytical Control & References

Chiral HPLC Method

To distinguish the synthesized (S)-product from the (R)-impurity:

| Parameter | Condition |

| Column | Chiralpak AD-H or AGP (Amylose/Glycoprotein based) |

| Mobile Phase | Phosphate buffer (pH 6.0) / Isopropanol (95:5) |

| Detection | UV @ 210 nm (or derivatized fluorescence) |

| Elution Order | Typically (R)-isomer elutes first on AD-H (verify with standard) |

References

-

Pfizer Enzymatic Route: Martinez, C. A., et al. "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development, 2008.[9] Link

-

Asymmetric Hydrogenation: Burk, M. J., et al. "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry, 2003. Link

-

Resolution Logic: Hoekstra, M. S., et al. "Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant." Organic Process Research & Development, 1997. Link

-

Impurity Profiling: USP Monograph for Pregabalin, United States Pharmacopeia. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2009087650A2 - A novel process for synthesis of pregabalin from substituted cyclopropane intermediate and a process for enzymatic resolution of racemic pregabalin - Google Patents [patents.google.com]

- 3. CN104193635A - Synthesis method of pregabalin - Google Patents [patents.google.com]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 3-(Aminomethyl)hexanoic Acid Using Pre-column Derivatization

Abstract

This application note describes a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3-(Aminomethyl)hexanoic acid. Due to its lack of a suitable chromophore for direct UV detection, a pre-column derivatization strategy was employed. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind the method development, a step-by-step protocol, and validation insights.

Introduction

3-(Aminomethyl)hexanoic acid is a gamma-aminobutyric acid (GABA) analogue. Accurate and precise quantification of this compound is critical during various stages of drug development and for quality control purposes. A significant analytical challenge in the HPLC analysis of 3-(Aminomethyl)hexanoic acid is its chemical structure. The molecule lacks a chromophore, rendering it essentially transparent to UV-Vis detectors, a common detector in HPLC systems. To overcome this, a derivatization step is necessary to attach a UV-active or fluorescent tag to the molecule. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with pre-column derivatization for the sensitive and reliable analysis of 3-(Aminomethyl)hexanoic acid.

Chemical Properties of 3-(Aminomethyl)hexanoic Acid

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | [1][2] |

| Molecular Weight | 159.23 g/mol | [1][3][4][5] |

| pKa | 4.23±0.10 (Predicted) | [3] |

| Boiling Point | 274.0±23.0 °C at 760 mmHg | [4][6] |

| Solubility | Slightly soluble in methanol and water. | [7][8] |

Method Development Strategy

The development of a successful HPLC method for 3-(Aminomethyl)hexanoic acid hinges on addressing its poor UV absorbance and high polarity. The chosen strategy involves a pre-column derivatization to introduce a fluorescent moiety, followed by separation using RP-HPLC.

The Challenge of a Non-Chromophoric Analyte

Many amino acids, including 3-(Aminomethyl)hexanoic acid, do not possess a chromophore, which is a part of a molecule that absorbs light in the UV-Vis spectrum.[9] This makes direct detection by UV-Vis detectors, one of the most common HPLC detectors, highly challenging and often impossible at low concentrations.[10] Therefore, a derivatization step is essential to introduce a chromophoric or fluorophoric tag to the analyte.

Selection of a Derivatization Agent

Several reagents are available for the derivatization of primary and secondary amines. For this application, o-phthalaldehyde (OPA) was chosen. OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[10][11] This reaction is advantageous due to its speed, occurring at room temperature, and the stability of the resulting derivative.[12] Furthermore, OPA itself is not fluorescent, reducing potential background interference.[10]

The derivatization reaction of 3-(Aminomethyl)hexanoic acid with OPA in the presence of a thiol (e.g., N-acetyl-L-cysteine) is illustrated below.

Sources

- 1. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-(Aminomethyl)-5-methylhexanoic acid | CAS#:128013-69-4 | Chemsrc [chemsrc.com]

- 7. 3-(Aminomethyl)-5-methylhexanoic Acid CAS 130912-52-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. myfoodresearch.com [myfoodresearch.com]

- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Application Note: High-Sensitivity Quantification of 3-(Aminomethyl)hexanoic Acid in Plasma via HILIC-MS/MS

Executive Summary

This protocol details a robust, high-throughput LC-MS/MS method for the quantification of 3-(Aminomethyl)hexanoic acid in human plasma. As a zwitterionic GABA analog structurally related to Pregabalin and Gabapentin, this analyte presents significant retention challenges in standard Reversed-Phase Liquid Chromatography (RPLC). This guide utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention, separation from matrix interferences, and maximum sensitivity.

Key Performance Metrics:

-

Linear Range: 5.0 – 2000 ng/mL

-

Sample Volume: 50 µL

-

Run Time: 4.5 minutes

-

Extraction: Protein Precipitation (PPT)

Introduction & Scientific Rationale

The Challenge: Zwitterionic Polarity

3-(Aminomethyl)hexanoic acid contains both a basic primary amine and an acidic carboxyl group. In physiological and standard LC pH ranges, it exists as a zwitterion.[1]

-

RPLC Failure Mode: On C18 columns, the molecule elutes in the void volume (

), leading to severe ion suppression from unretained plasma salts and phospholipids. -

Ion-Pairing Risks: While ion-pairing reagents (e.g., HFBA) can induce retention, they permanently contaminate MS sources and suppress ionization.

The Solution: HILIC Chromatography

We employ an Amide-functionalized HILIC column. The mechanism involves a water-rich layer adsorbed to the stationary phase. The polar analyte partitions into this layer, providing retention based on hydrophilicity rather than hydrophobicity.

Figure 1: Comparison of retention mechanisms. HILIC provides necessary retention for polar zwitterions where RPLC fails.

Materials and Reagents

-

Analyte: 3-(Aminomethyl)hexanoic acid (Reference Standard).

-

Internal Standard (IS): Pregabalin-d6 or Gabapentin-d10 (Structural analogs are preferred if specific isotopologues are unavailable).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Water, Methanol.

-

Additives: Ammonium Formate (10 M stock), Formic Acid.[2]

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (e.g., Phenomenex Luna HILIC).

Sample Preparation Protocol

A simple protein precipitation is used to maximize throughput while maintaining high recovery.

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of plasma sample into a 96-well plate or 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Internal Standard Working Solution (500 ng/mL in 50:50 ACN:Water).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Note: The formic acid ensures the amine is protonated, improving solubility and peak shape.

-

-

Mixing: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 4,000 x g (or 13,000 rpm for tubes) for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean plate/vial.

-

Dilution (Critical for HILIC): Add 100 µL of Acetonitrile to the supernatant.

-

Expert Insight: Injecting high-water content supernatant directly onto a HILIC column destroys peak shape. This step ensures the injection solvent matches the initial mobile phase (high organic).

-

Figure 2: Sample preparation workflow emphasizing the critical dilution step for HILIC compatibility.

LC-MS/MS Conditions

Liquid Chromatography (HILIC)[4][5]

-

System: UHPLC System (e.g., Agilent 1290, Waters Acquity).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[3][4][5][6]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

| Time (min) | % Mobile Phase A (Water/Buffer) | % Mobile Phase B (ACN) | Action |

| 0.00 | 10 | 90 | Initial Loading |

| 0.50 | 10 | 90 | Hold |

| 2.50 | 40 | 60 | Elution Gradient |

| 2.60 | 10 | 90 | Re-equilibration |

| 4.50 | 10 | 90 | End of Run |

Mass Spectrometry (Triple Quadrupole)

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Gas: 800 L/hr.

MRM Transitions: Note: 3-(Aminomethyl)hexanoic acid (MW 145.2) differs from Pregabalin (MW 159.2) by a methyl group.

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| 3-(Aminomethyl)hexanoic acid | 146.1 | 128.1 | 20 | 12 | Quantifier (Loss of H₂O) |

| 146.1 | 85.1 | 20 | 22 | Qualifier (Alkyl chain) | |

| Pregabalin-d6 (IS) | 166.2 | 148.2 | 20 | 12 | Internal Standard |

Method Validation Strategy

This method is designed to comply with FDA Bioanalytical Method Validation Guidance for Industry (2018) [1].[7]

Selectivity & Specificity

-

Protocol: Analyze blank plasma from 6 different donors (including lipemic and hemolyzed lots).

-

Acceptance: Interferences at the retention time must be < 20% of the LLOQ response.

Matrix Effect

-

Protocol: Compare the peak area of analyte spiked into extracted blank plasma (post-extraction spike) vs. analyte in neat solvent.

-

Calculation:

-

Requirement: CV of MF across 6 lots should be < 15%. HILIC typically yields MF values close to 1.0 (no suppression) because salts elute later than the analyte.

Linearity & Sensitivity

-

Calibration Curve: 8 non-zero standards (5.0, 10, 50, 200, 500, 1000, 1500, 2000 ng/mL).

-

Weighting:

linear regression. -

LLOQ: 5.0 ng/mL (S/N > 10).[4]

Troubleshooting & Expert Tips

-

Peak Tailing: In HILIC, tailing often indicates a pH mismatch. Ensure the aqueous mobile phase is buffered (Ammonium Formate) and acidic (pH ~3.0) to protonate the amine fully.

-

Retention Time Shift: HILIC columns require long equilibration. If RT drifts, ensure the re-equilibration time (2.60 - 4.50 min) is sufficient for the water layer to re-establish on the silica surface.

-

Carryover: The zwitterion can stick to metallic surfaces. Use a needle wash of 50:50 Methanol:Water with 0.5% Formic Acid.

References

-

FDA. (2018).[7][8] Bioanalytical Method Validation Guidance for Industry.[7][8][9][10][11] U.S. Food and Drug Administration.[7] [Link]

-

Jang, K., et al. (2014). Determination of γ-aminobutyric acid (GABA) in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study. Yao Xue Xue Bao.[3] [Link]

-

Agilent Technologies. (2025). Analysis of Amino Acids in Human Plasma Using HILIC-MS/MS. Agilent Application Notes.[2] [Link]

Sources

- 1. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]

- 2. agilent.com [agilent.com]

- 3. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of products from deconstructed nylon-6 by UHPLC-MS/MS (dMRM) [protocols.io]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. researchgate.net [researchgate.net]

- 8. nebiolab.com [nebiolab.com]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. hhs.gov [hhs.gov]

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for 3-(Aminomethyl)hexanoic Acid (Pregabalin)

This Application Note is structured to serve as an authoritative technical guide for the extraction of 3-(Aminomethyl)hexanoic acid (Pregabalin). It deviates from standard templates to prioritize the mechanism of action and critical control points required for high-sensitivity bioanalysis.

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-(Aminomethyl)hexanoic acid, commonly known as Pregabalin , presents unique bioanalytical challenges due to its zwitterionic nature and lack of a significant UV chromophore. While protein precipitation (PPT) is often used for high-throughput screening, it fails to remove phospholipids effectively, leading to ion suppression in LC-MS/MS.

This guide details a Mixed-Mode Cation Exchange (MCX) protocol, the industry "gold standard" for Pregabalin. By leveraging the compound's amphoteric properties (

Physicochemical Profile

| Parameter | Value | Bioanalytical Implication |

| Molecular Formula | Low molecular weight (159.2 g/mol ) requires clean background. | |

| LogP | 1.3 | Hydrophilic; poor retention on standard C18 without ion-pairing. |

| pKa (Carboxyl) | 4.2 | Anionic at neutral pH. |

| pKa (Amine) | 10.6 | Cationic at neutral/acidic pH. |

| Classification | Zwitterion | Requires pH modulation for retention. |

Mechanism of Extraction: Why Mixed-Mode?

Standard Reverse-Phase (HLB/C18) sorbents struggle to retain Pregabalin due to its polarity. The most robust approach utilizes Mixed-Mode Strong Cation Exchange (MCX) , which combines a hydrophobic polymer backbone with sulfonic acid groups.

The "Catch-and-Release" Logic

-

Acidic Loading (pH < 3): The carboxyl group is protonated (neutral), and the amine is protonated (positive). The drug binds to the sorbent via ionic interaction with the sulfonate groups.

-

Organic Wash: Since the drug is "locked" ionically, aggressive organic washes (100% MeOH) can be used to strip hydrophobic interferences without eluting the target.

-

Basic Elution (pH > 11): High pH deprotonates the amine, neutralizing the charge and breaking the ionic bond, releasing the drug.

Figure 1: The Mixed-Mode Cation Exchange (MCX) retention mechanism for Pregabalin. The analyte is retained by charge at low pH and eluted by neutralization at high pH.

Detailed Experimental Protocol (MCX)

Target Platform: LC-MS/MS (e.g., Triple Quadrupole) Sorbent Type: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C). Format: 30 mg / 1 cc cartridge or 96-well µElution plate.

Reagents Required[3][4][5][6][7][8][9]

-

Loading Buffer: 4% Phosphoric Acid (

) in water. -

Wash Solvent 1: 2% Formic Acid in water (Acidic wash).

-

Wash Solvent 2: 100% Methanol (Organic wash).

-

Elution Solvent: 5% Ammonium Hydroxide (

) in 50:50 Acetonitrile:Methanol.

Step-by-Step Workflow

1. Sample Pre-Treatment (Critical Step)

Objective: Acidify plasma to protonate the amine and disrupt protein binding.

-

Protocol: Mix 100 µL Plasma + 100 µL 4%

. -

QC Check: Ensure pH is between 2.0 and 3.0. If pH > 4, recovery will drop significantly as the ionic "lock" fails.

-

Note: Internal Standard (e.g., Pregabalin-d4) should be added prior to acid addition.

2. Conditioning & Equilibration[1][2][3][4]

-

Condition: 1 mL Methanol.

-

Equilibrate: 1 mL Water.

-

Why: Activates the polymer pores and prepares the surface for aqueous loading.

3. Loading

-

Load the entire pre-treated sample (~200 µL) at a slow flow rate (1 mL/min).

-

Mechanism:[5][6][2][7] Pregabalin (+) binds to sulfonate groups (-).

4. Wash Steps (The "Clean-Up")

-

Wash 1: 1 mL 2% Formic Acid .

-

Purpose: Removes proteins and ensures the sorbent remains acidic (locking the analyte).

-

-

Wash 2: 1 mL 100% Methanol .

-

Purpose: Critical for removing hydrophobic interferences and phospholipids. Because Pregabalin is ionically bound, it will not elute in 100% MeOH.

-

5. Elution

-

Elute: 2 x 250 µL of 5%

in 50:50 ACN:MeOH . -

Purpose: The high pH (>11) neutralizes the amine group on Pregabalin, breaking the interaction with the sorbent. The organic solvent solubilizes the now-neutral molecule.

6. Post-Elution Processing

-

Evaporate to dryness under

at 40°C. -

Reconstitute in Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

Method Validation & Performance Metrics

When validating this protocol according to FDA/EMA guidelines, expect the following performance characteristics:

| Metric | Expected Performance | Troubleshooting |

| Absolute Recovery | > 85% | If low (<50%): Check Load pH. If pH is >4, the drug flows through. |

| Matrix Effect | < 10% (Suppression) | If high: Increase Wash 2 volume or switch to µElution plates to reduce elution volume. |

| Linearity | 1–2000 ng/mL ( | Saturation of detector is common; use stable isotope IS (Pregabalin-d4). |

| Phospholipid Removal | > 95% | Monitor m/z 184 (Phosphatidylcholine) to verify cleanup. |

Alternative Protocol: Protein Precipitation (PPT)

For laboratories lacking SPE automation or requiring ultra-high throughput, a "Crash and Shoot" method is viable but "dirtier."

-

Protocol: 50 µL Plasma + 150 µL Acetonitrile (containing IS).

-

Vortex: 1 min.

-

Centrifuge: 10,000 x g for 5 min.

-

Injection: Inject supernatant directly (or dilute 1:1 with water).

-

Risk: High phospholipid carryover. Divert flow to waste for the first 1 min and last 2 mins of the LC gradient to protect the MS source.

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for resolving low recovery issues in Pregabalin SPE.

References

-

Waters Corporation. Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research. Application Note. Link

-

Phenomenex. Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent - Strata-X-C. Application Note TN-008. Link

-

Bhatt, J., et al. (2021). Extraction of Pregabalin in Urine Samples Using a Sulfonated Poly(ether ether ketone) Membrane. PubMed Central. Link

-

Thermo Scientific. Determination of Pregabalin in Human Plasma by SPE-LC-MS/MS Using SOLA CX. Application Note. Link

Sources

- 1. apps.thermoscientific.com [apps.thermoscientific.com]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. phenomenex.com [phenomenex.com]

- 4. Extraction of Pregabalin in Urine Samples Using a Sulfonated Poly(ether ether ketone) Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]

- 7. waters.com [waters.com]

Preparation of 3-(Aminomethyl)hexanoic acid reference standards

Application Note & Protocol: Preparation of 3-(Aminomethyl)hexanoic Acid (Pregabalin) Reference Standards

Introduction & Regulatory Context

3-(Aminomethyl)hexanoic acid , widely known as Pregabalin , is a gamma-aminobutyric acid (GABA) analogue used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. It possesses a single chiral center at the C3 position.[1] The pharmacological activity resides almost exclusively in the (S)-enantiomer .

For drug development and Quality Control (QC) professionals, the preparation of a Primary Reference Standard for Pregabalin is not merely about chemical synthesis; it is an exercise in absolute purity and stereochemical integrity. Regulatory bodies (ICH, USP, EP) require reference standards to be fully characterized, with specific emphasis on:

-

Chiral Purity: The limit for the inactive (R)-enantiomer is typically NMT 0.15%.

-

Impurity Profiling: Identification and quantification of the Lactam impurity (4-isobutylpyrrolidin-2-one), a major degradation product.

-

Solid-State Stability: Pregabalin is non-hygroscopic but can exhibit polymorphism; the standard must be a stable crystalline form (typically Form I).

This guide provides a high-fidelity protocol for preparing, purifying, and qualifying (S)-Pregabalin reference standards and its critical impurities.

Strategic Synthesis & Purification Workflow

To produce a reference standard grade material (>99.9% purity), we do not rely on industrial yield-optimized routes. Instead, we utilize a Resolution-Recrystallization Strategy . This approach ensures the removal of the enantiomer and process-related impurities simultaneously.

Mechanism of Action: Classical Resolution

The most robust method for isolating high-purity (S)-Pregabalin involves the formation of a diastereomeric salt with (S)-(+)-Mandelic acid . The (S)-Pregabalin-(S)-Mandelate salt is significantly less soluble in Isopropyl Alcohol (IPA)/Water mixtures than its (R)-(S) counterpart, allowing for efficient separation.

Figure 1: Workflow for the resolution and purification of (S)-Pregabalin Reference Standard.

Detailed Experimental Protocols

Protocol A: Preparation of (S)-Pregabalin Reference Standard

Reagents:

-

Racemic 3-(Aminomethyl)hexanoic acid (100 g)[2]

-

(S)-(+)-Mandelic acid (0.9 - 1.0 eq)

-

Isopropyl Alcohol (IPA), HPLC Grade

-

Deionized Water

Step-by-Step Methodology:

-

Salt Formation:

-

Charge 100 g of racemic Pregabalin and 95 g of (S)-Mandelic acid into a reactor.

-

Add 1500 mL of IPA containing 3% water (v/v).

-

Heat the mixture to 65–70°C under stirring until a clear solution is obtained.

-

Note: If solution is not clear, add minimal water dropwise. Avoid excess water as it increases the solubility of the desired salt.

-

-

Controlled Crystallization:

-

Cool the solution slowly to 20–25°C over 4 hours (cooling rate ~10°C/hr). Rapid cooling traps the (R)-isomer.

-

Stir at 25°C for an additional 2 hours to maximize yield.

-

Filter the white precipitate (S-Pregabalin-S-Mandelate salt).

-

IPC (In-Process Control): Check chiral purity of the wet cake. If (R)-isomer > 1%, recrystallize the salt from IPA/Water.

-

-

Free Base Liberation:

-

Suspend the wet salt cake in THF (500 mL) and Water (25 mL).

-

Heat to reflux (60°C) for 1 hour. The salt dissociates; the free amino acid precipitates while Mandelic acid remains in solution (or use an ion-exchange resin for milder separation).

-

Alternatively, dissolve salt in water and adjust pH to 7.0–7.2 with 50% NaOH or Tributylamine to precipitate the free amino acid (isoelectric precipitation).

-

Filter the solid (S)-Pregabalin.[2]

-

-

Final Purification (Polishing):

-

Dissolve the crude (S)-Pregabalin in a 1:1 mixture of IPA and Water at reflux (~80°C).

-

Perform a hot filtration to remove insoluble particulates.

-

Cool slowly to 0–5°C.

-

Filter and wash with cold IPA.

-

Dry under vacuum at 45°C for 12 hours.

-

Protocol B: Synthesis of Critical Impurity Standards

To validate analytical methods, you must synthesize the specific impurities.[3]

1. Pregabalin Lactam (4-isobutylpyrrolidin-2-one)

-

Significance: Major degradation product formed by dehydration.

-

Synthesis:

-

Dissolve 10 g of (S)-Pregabalin in 100 mL of Toluene.

-

Add a catalytic amount of p-Toluenesulfonic acid (pTSA) or simply reflux in an acidic aqueous medium (e.g., 2M HCl) followed by extraction.

-

Reflux with a Dean-Stark trap to remove water (if using Toluene) for 6–8 hours.

-

Evaporate solvent. The residue is the Lactam.[4]

-

Purify by column chromatography (Ethyl Acetate/Hexane) or recrystallization from ether.

-

2. (R)-Pregabalin Enantiomer

-

Significance: Required for Chiral HPLC system suitability (resolution check).

-

Synthesis: Follow Protocol A but use (R)-(-)-Mandelic acid as the resolving agent.

Characterization & Validation (The Self-Validating System)

A reference standard is only as good as its characterization. The following data summary acts as a template for your Certificate of Analysis (CoA).

Table 1: Analytical Specification & Results Summary

| Test | Method | Acceptance Criteria | Typical Result (Ref Std) |

| Appearance | Visual | White to off-white crystalline powder | Conforms |

| Identification | IR (KBr), 1H-NMR | Conforms to structure | Conforms |

| Assay | HPLC (Achiral) | 99.5% – 100.5% (dried basis) | 99.9% |

| Chiral Purity | Chiral HPLC | (S)-Isomer > 99.9% (R)-Isomer < 0.10% | 99.98% ee |

| Related Substances | HPLC | Lactam < 0.05% Total Impurities < 0.10% | < 0.02% |

| Water Content | Karl Fischer | NMT 0.5% | 0.1% |

| Residue on Ignition | USP <281> | NMT 0.1% | 0.05% |

Key Analytical Methodologies

1. Chiral HPLC (Enantiomeric Purity)

-

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Ethanol : Isopropylamine (90 : 10 : 0.1). Note: Acidic mobile phases are avoided to prevent in-situ lactamization during analysis.

-

Detection: UV at 210 nm.

-

System Suitability: Resolution (Rs) between S and R isomers > 2.0.

2. Achiral HPLC (Purity & Lactam)

-

Column: C18 (e.g., Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.[5]

-

Mobile Phase A: 0.04M Phosphate Buffer (pH 6.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-10 min (5% B), 10-20 min (5-50% B).

-

Logic: The Lactam is less polar than Pregabalin and will elute later (Reverse Phase).

Storage and Stability

-

Container: Amber glass vials with Teflon-lined caps (protect from light).

-

Conditions: Store at 2–8°C.

-

Precaution: Although non-hygroscopic, equilibrate to room temperature before opening to avoid condensation.

References

-

Pfizer Inc. (2005). Lyrica (Pregabalin) Prescribing Information. FDA Access Data. Link

-

Hedvati, L., et al. (2007). Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid. U.S. Patent Application 2007/0287748. Link

-

Kansal, V. K., et al. (2007). Process for the preparation of (S)-Pregabalin. Teva Pharmaceutical Industries. WO/2007/035789. Link

-

Sammis, G. M., et al. (2003).[6] Highly Enantioselective Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides. Journal of the American Chemical Society, 125(15), 4442-4443.[6] Link

-

European Medicines Agency (EMA). (2015).[1] Assessment Report: Pregabalin Zentiva. Link

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN112752754A - Pregabalin lactam methylene dimer and preparation method thereof - Google Patents [patents.google.com]

- 5. agilent.com [agilent.com]

- 6. WO2011071520A1 - Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

Mastering Purity: Advanced Crystallization and Purification Protocols for 3-(Aminomethyl)hexanoic Acid

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization and purification of 3-(Aminomethyl)hexanoic acid. As a key pharmaceutical intermediate and a GABA analogue, achieving high purity of this compound is critical for its intended applications. This document outlines detailed protocols for cooling, anti-solvent, and pH-controlled crystallization methods, supported by scientific principles and practical insights. The methodologies are designed to be self-validating, ensuring reproducibility and high-quality outcomes.

Introduction: The Significance of High-Purity 3-(Aminomethyl)hexanoic Acid

3-(Aminomethyl)hexanoic acid is a GABA analogue with significant therapeutic potential. The racemic form serves as a crucial starting material for the synthesis of various active pharmaceutical ingredients (APIs), including Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). The presence of impurities, including starting materials, by-products, and other isomers, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and efficient purification protocols are paramount.

Crystallization is a powerful and widely used technique for the purification of solid compounds. It relies on the principle of differential solubility of the target compound and its impurities in a given solvent system. By carefully controlling parameters such as temperature, solvent composition, and pH, it is possible to selectively crystallize the desired compound in a highly pure form. This guide will delve into the theoretical and practical aspects of crystallizing 3-(Aminomethyl)hexanoic acid, providing detailed, actionable protocols.

Foundational Principles: Understanding the Crystallization of a Zwitterionic Compound

3-(Aminomethyl)hexanoic acid is a zwitterionic molecule, meaning it contains both an acidic carboxyl group and a basic amino group. This dual nature governs its solubility behavior and is a key consideration in developing crystallization protocols.

-

Solubility Profile: The solubility of 3-(Aminomethyl)hexanoic acid is highly dependent on the pH of the solution. It is generally most soluble in aqueous solutions at very low or very high pH, where either the amino group is fully protonated or the carboxyl group is fully deprotonated. Its solubility is at a minimum at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. This property is exploited in pH-controlled crystallization.

-

Solvent Selection: The choice of solvent is critical for successful crystallization. A suitable solvent system should exhibit a significant difference in the solubility of the target compound at high and low temperatures (for cooling crystallization) or should readily dissolve the compound while an anti-solvent should be miscible but cause precipitation (for anti-solvent crystallization). For 3-(Aminomethyl)hexanoic acid, polar protic solvents like water and lower alcohols (methanol, ethanol, isopropanol) are effective. Binary mixtures, such as isopropanol/water, are particularly useful for fine-tuning solubility.[1][2][3]

-

Polymorphism: Organic molecules can often exist in different crystalline forms, a phenomenon known as polymorphism.[4] Different polymorphs can have different physical properties, including solubility and stability. While specific polymorphic studies on racemic 3-(Aminomethyl)hexanoic acid are not extensively reported in publicly available literature, it is a critical parameter to consider during process development and can be investigated using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Crystallization Methodologies and Protocols

This section details three primary methods for the crystallization and purification of 3-(Aminomethyl)hexanoic acid. The choice of method will depend on the scale of purification, the nature of the impurities, and the desired final purity.

Cooling Crystallization from a Binary Solvent System

This is a widely applicable method that relies on the principle that the solubility of 3-(Aminomethyl)hexanoic acid decreases with decreasing temperature. An isopropanol/water mixture is a commonly used and effective solvent system.

Causality Behind Experimental Choices:

-

Isopropanol/Water Ratio: The ratio of isopropanol to water is a critical parameter. Water acts as a good solvent, while isopropanol acts as a moderate anti-solvent, reducing the overall solubility. A 1:1 (v/v) ratio is a good starting point, providing a balance between sufficient dissolution at elevated temperatures and effective precipitation upon cooling.[3]

-

Dissolution Temperature: Heating the solution ensures complete dissolution of the compound and allows for the removal of any insoluble impurities by hot filtration. A temperature of 65-75°C is typically sufficient to achieve a clear solution without causing degradation.

-

Cooling Profile: A slow and controlled cooling rate is crucial for the formation of well-defined, pure crystals. Rapid cooling can lead to the formation of small, impure crystals and may trap solvent within the crystal lattice.

Experimental Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve the crude 3-(Aminomethyl)hexanoic acid in a 1:1 (v/v) mixture of isopropyl alcohol and deionized water. The typical solvent volume is 15-20 mL per gram of crude material.

-

Heating: Heat the mixture to 65-75°C with continuous stirring until a clear, homogeneous solution is obtained.

-

Hot Filtration (Optional): If any insoluble particulate matter is present, perform a hot filtration through a pre-heated filter to remove it.

-

Cooling and Crystallization: Slowly cool the solution to room temperature over 2-3 hours with gentle agitation. Then, further cool the mixture to 0-5°C in an ice bath and hold for at least 2 hours to maximize crystal formation.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Data Presentation:

| Parameter | Recommended Value | Expected Outcome |

| Solvent System | Isopropyl Alcohol/Water (1:1 v/v) | Good solubility at high temp, low at low temp |

| Dissolution Temp. | 65-75°C | Complete dissolution |

| Cooling Profile | Slow cooling to 0-5°C | Formation of pure, well-defined crystals |

| Expected Yield | 75-90% | High recovery of purified product |

| Expected Purity | >99.5% | Significant reduction in impurities |

Visualization:

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization

This method involves dissolving the compound in a good solvent and then adding a miscible anti-solvent to induce precipitation. This is particularly useful when the compound's solubility is not strongly dependent on temperature.

Causality Behind Experimental Choices:

-

Solvent/Anti-Solvent Pair: A good solvent should readily dissolve the compound, while the anti-solvent should be miscible with the solvent but cause the compound to precipitate. For 3-(Aminomethyl)hexanoic acid, water is a good solvent, and a lower alcohol like ethanol or isopropanol can act as an effective anti-solvent.

-

Rate of Addition: The anti-solvent should be added slowly to the solution of the compound with vigorous stirring. This controlled addition promotes the formation of a supersaturated solution, leading to nucleation and crystal growth. A rapid addition can cause "oiling out," where the compound separates as a liquid phase, which may solidify into an amorphous and impure solid.

Experimental Protocol:

-

Dissolution: Dissolve the crude 3-(Aminomethyl)hexanoic acid in a minimum amount of deionized water at room temperature.

-

Anti-Solvent Addition: With vigorous stirring, slowly add isopropyl alcohol (or ethanol) to the aqueous solution. Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation.

-

Crystallization: Add a small additional volume of the anti-solvent and continue stirring at room temperature for 1-2 hours to allow for complete crystallization.

-

Cooling (Optional): To further increase the yield, the mixture can be cooled to 0-5°C and held for 1-2 hours.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the anti-solvent.

-

Drying: Dry the crystals under vacuum at 40-50°C.

Data Presentation:

| Parameter | Recommended System | Expected Outcome |

| Solvent | Deionized Water | High initial solubility |

| Anti-Solvent | Isopropyl Alcohol or Ethanol | Induces precipitation |

| Addition Rate | Slow, with vigorous stirring | Prevents "oiling out", promotes crystal growth |

| Expected Yield | 70-85% | Good recovery |

| Expected Purity | >99.0% | Effective for removing water-soluble impurities |

Visualization:

Caption: Workflow for Anti-Solvent Crystallization.

pH-Controlled Crystallization (Neutralization)

This method leverages the zwitterionic nature of 3-(Aminomethyl)hexanoic acid, inducing crystallization by adjusting the pH of the solution to its isoelectric point (pI), where its solubility is at a minimum.

Causality Behind Experimental Choices:

-

pH Adjustment: The compound is first dissolved in an acidic or basic solution. Then, a base or acid is added to bring the pH to the pI. This neutralization process dramatically reduces the solubility, causing the compound to precipitate. For 3-(Aminomethyl)hexanoic acid, a pH range of 5.0-5.5 is often effective for inducing crystallization.[3]

-

Temperature Control: The neutralization step is often performed at a reduced temperature (e.g., 0-10°C) to further decrease solubility and maximize the yield.

Experimental Protocol:

-

Dissolution: Dissolve the crude 3-(Aminomethyl)hexanoic acid in an aqueous acidic solution (e.g., dilute HCl) or a basic solution (e.g., dilute NaOH).

-

pH Adjustment: Cool the solution to 0-10°C in an ice bath. With stirring, slowly add a neutralizing agent (e.g., dilute NaOH if starting from an acidic solution, or dilute HCl if starting from a basic solution) dropwise until the pH of the solution reaches approximately 5.0-5.5.

-

Crystallization: Continue stirring the mixture at 0-10°C for at least 2 hours to ensure complete crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the purified crystals under vacuum at 40-50°C.

Data Presentation:

| Parameter | Recommended Value | Expected Outcome |

| Initial pH | < 2 or > 10 | Complete dissolution |

| Final pH | 5.0 - 5.5 (approx. pI) | Induces precipitation |

| Temperature | 0-10°C | Maximizes yield |

| Expected Yield | 80-95% | High recovery |

| Expected Purity | >99.0% | Effective for removing acid/base soluble impurities |

Visualization:

Caption: Workflow for pH-Controlled Crystallization.

Purity Assessment

The purity of the crystallized 3-(Aminomethyl)hexanoic acid should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for determining chemical purity and quantifying any residual impurities. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the identity and structure of the purified compound.

Conclusion

The crystallization protocols detailed in this application note provide robust and reproducible methods for the purification of 3-(Aminomethyl)hexanoic acid. By understanding the fundamental principles of solubility and crystallization of this zwitterionic compound, researchers can effectively select and optimize a purification strategy to achieve the high purity required for pharmaceutical applications. The choice of cooling, anti-solvent, or pH-controlled crystallization will depend on the specific requirements of the purification process. Each method, when executed with care, is capable of yielding a product with excellent purity and in high yield.

References

-

Journal of Chemical & Engineering Data. Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. [Link]

-

ResearchGate. Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. [Link]

- Google Patents.

-

MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

Sources

- 1. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]

- 2. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 3. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Application Note: High-Affinity Radioligand Binding Assays for 3-(Aminomethyl)hexanoic acid (Pregabalin)

Introduction & Mechanism of Action

3-(Aminomethyl)hexanoic acid, pharmacologically known as Pregabalin , represents a critical class of gabapentinoids used in the treatment of neuropathic pain, partial-onset seizures, and generalized anxiety disorders.[1] Despite its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), Pregabalin does not bind to GABA_A or GABA_B receptors, nor does it influence GABA uptake or degradation.[2]

Instead, the therapeutic efficacy of Pregabalin is driven by its high-affinity binding to the

The Molecular Mechanism

Binding to the

Pathway Visualization

The following diagram illustrates the cascade from Pregabalin binding to the reduction of neurotransmitter release.[2]

Figure 1: Mechanism of Action. Pregabalin binds the

Assay Design Strategy

To accurately characterize 3-(Aminomethyl)hexanoic acid, a Radioligand Competition Binding Assay is the gold standard. This assay measures the ability of a test compound (unlabeled Pregabalin or analogs) to displace a radiolabeled ligand from the

Critical Reagents

-

Radioligand:

-Pregabalin is preferred over -

Receptor Source:

-

Native Tissue: Rat cerebral cortex membranes (high density of

). -

Recombinant: HEK293 cells stably expressing human

.

-

-

Non-Specific Binding (NSB) Control: 10

M Unlabeled Pregabalin.

Buffer Chemistry

The

Detailed Experimental Protocol

Phase 1: Membrane Preparation (Rat Cortex)

Objective: Isolate synaptic membranes enriched with VGCCs.

-

Dissection: Rapidly dissect rat cerebral cortex on ice.

-

Homogenization: Homogenize tissue in 10 volumes of ice-cold Buffer A (10 mM HEPES-KOH, pH 7.4, 1 mM EDTA) using a Teflon-glass homogenizer (10 strokes).

-

Centrifugation 1: Centrifuge at

for 10 min at 4°C to remove nuclei and debris. Save the supernatant. -

Centrifugation 2: Centrifuge supernatant at

for 20 min at 4°C. -

Wash: Resuspend the pellet in Buffer A and repeat the high-speed centrifugation.

-

Storage: Resuspend final pellet in Assay Buffer (10 mM HEPES-KOH, pH 7.4) to a protein concentration of ~2-4 mg/mL. Aliquot and store at -80°C.

Phase 2: Competition Binding Assay

Objective: Determine the affinity (

-

Plate Setup: Use 96-well polypropylene plates.

-

Reaction Mix (Total Volume 250

L):-

25

L Test Compound (3-(Aminomethyl)hexanoic acid) at varying concentrations (e.g., -

25

L Radioligand: -

200

L Membrane Suspension (diluted to ~100

-

-

Controls:

-

Total Binding: Buffer + Radioligand + Membranes.[7]

-

Non-Specific Binding (NSB): 10

M unlabeled Pregabalin + Radioligand + Membranes.

-

-

Incubation: Incubate for 60 minutes at 22°C (Room Temperature) . Equilibrium is reached rapidly; 4°C incubation is possible but slows kinetics significantly.

Phase 3: Termination & Filtration

Objective: Separate bound ligand from free ligand.

-

Filter Prep: Pre-soak UniFilter GF/B plates in 0.3% Polyethylenimine (PEI) for 1 hour. Crucial: PEI reduces the high electrostatic binding of the drug to the glass fiber filters.

-

Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer).

-

Wash: Rapidly filter the reaction mix and wash 3 times with 1 mL of ice-cold 10 mM HEPES-KOH (pH 7.4) .

-

Drying: Dry plates at 50°C for 45 minutes.

-

Counting: Add 40

L of liquid scintillation cocktail (e.g., MicroScint-20) and count on a TopCount or MicroBeta counter.

Workflow Diagram

Figure 2: Assay Workflow. Sequential steps from reagent preparation to data acquisition.

Data Analysis & Interpretation

Calculations

Raw CPM (Counts Per Minute) data must be converted to Specific Binding:

Fit the specific binding data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the

- = Concentration of radioligand used (nM).

- = Dissociation constant of the radioligand (determined previously via Saturation Binding).

Reference Values

The following table provides expected affinity values for validation purposes.

| Compound | Target Subunit | Typical | Reference |

| Pregabalin | 15 - 30 nM | [Taylor et al., 2007] | |

| Gabapentin | 40 - 60 nM | [Gee et al., 1996] | |

| L-Leucine | LAT1 Transporter | > 10,000 nM* | [Field et al., 2006] |

*Note: L-Leucine competes for the transporter system but has negligible affinity for the

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the assay is "self-validating," incorporate these checkpoints:

-

The "Window" Check:

-

Calculate the Z-Factor . A robust assay must have a Z' > 0.5.

-

Issue: Low signal-to-noise ratio.

-

Fix: Ensure GF/B filters are PEI-soaked.

ligands are "sticky." Without PEI, the radioligand binds to the filter, artificially inflating NSB.

-

-

The "Depletion" Check:

-

Ensure total bound radioligand is < 10% of the total added ligand. If >10%, the "free" ligand concentration is significantly depleted, violating the assumptions of the Cheng-Prusoff equation.

-

Fix: Dilute membrane protein concentration.

-

-

The "Equilibrium" Check:

-

Perform a time-course experiment (15, 30, 60, 120 min).

-